Loss of Biochemical BTK Kinase Inhibition: QL47R vs QL47 and Ibrutinib
QL47R does not inhibit the biochemical kinase activity of BTK at any concentration below 10 μM [1]. By contrast, its parent compound QL47 inhibits BTK with an IC50 of 7 nM in the same biochemical assay format, a difference of >1,400‑fold [1]. For reference, the FDA‑approved covalent BTK inhibitor ibrutinib (PCI‑32765) yields an IC50 of 0.5 nM against BTK in the same study [1]. The complete loss of BTK inhibition upon acrylamide‑to‑propyl amide replacement directly demonstrates that covalent modification of Cys481 is indispensable for QL47's kinase inhibitory activity.
| Evidence Dimension | Biochemical BTK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | QL47R: IC50 > 10,000 nM (no inhibition detected below 10 μM) |
| Comparator Or Baseline | QL47: IC50 = 7 nM; Ibrutinib (PCI-32765): IC50 = 0.5 nM |
| Quantified Difference | QL47R is >1,400‑fold less potent than QL47; >20,000‑fold less potent than ibrutinib |
| Conditions | In vitro biochemical kinase assay; QL47R synthesized as near‑isosteric analog with propyl amide replacing acrylamide warhead [1] |
Why This Matters
Confirms QL47R is the appropriate negative control for any experiment where covalent BTK engagement by QL47 must be ruled out; no generic kinase‑dead compound offers this isosteric match.
- [1] Wu H, Wang W, Liu F, et al. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology. 2014;9(5):1086-1091. doi:10.1021/cb4008524 View Source
